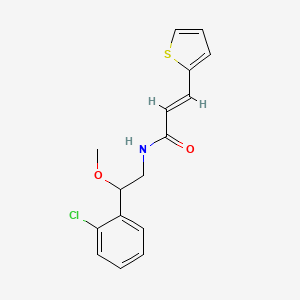
Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate, commonly known as DAPT, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DAPT is a gamma-secretase inhibitor that targets the Notch signaling pathway, which plays a crucial role in the development of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Mecanismo De Acción
DAPT is a gamma-secretase inhibitor that targets the Notch signaling pathway. The Notch signaling pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. The pathway is activated when the Notch receptor binds to its ligand, leading to the cleavage of the Notch receptor by gamma-secretase. This cleavage releases the Notch intracellular domain (NICD), which translocates to the nucleus and activates the transcription of various genes involved in cell proliferation and differentiation. DAPT inhibits the cleavage of the Notch receptor by gamma-secretase, thereby blocking the activation of the Notch signaling pathway.
Biochemical and Physiological Effects:
DAPT has been shown to have various biochemical and physiological effects. In cancer cells, DAPT inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DAPT has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In Alzheimer's disease, DAPT has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. Additionally, DAPT has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DAPT is its specificity for the Notch signaling pathway. DAPT has been shown to have minimal off-target effects, making it a valuable tool for studying the Notch signaling pathway. Additionally, DAPT has been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of DAPT is its potential toxicity, especially at high doses. Therefore, careful dose optimization is necessary for in vivo studies.
Direcciones Futuras
There are several future directions for the research on DAPT. One of the directions is to explore the potential of DAPT as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Additionally, further studies are needed to understand the mechanism of action of DAPT and its interaction with other signaling pathways. Furthermore, the development of more specific and potent gamma-secretase inhibitors could lead to the discovery of new therapeutic targets for various diseases.
Métodos De Síntesis
The synthesis of DAPT involves a multi-step process that includes the reaction of 2-aminobenzoic acid with 3,5-dichlorophenyl isocyanate to form 2-(3,5-dichlorobenzamido)benzoic acid. The next step involves the reaction of 2-(3,5-dichlorobenzamido)benzoic acid with thionyl chloride to form 2-(3,5-dichlorobenzamido)benzoyl chloride. The final step involves the reaction of 2-(3,5-dichlorobenzamido)benzoyl chloride with ethyl 4-aminothiazole-5-carboxylate to form DAPT.
Aplicaciones Científicas De Investigación
DAPT has been extensively studied in various preclinical and clinical studies for its potential therapeutic applications. One of the most promising applications of DAPT is in cancer therapy. DAPT has been shown to inhibit the growth and proliferation of cancer cells by targeting the Notch signaling pathway. Additionally, DAPT has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
ethyl 2-[(3,5-dichlorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3S/c1-2-26-18(25)16-15(11-6-4-3-5-7-11)22-19(27-16)23-17(24)12-8-13(20)10-14(21)9-12/h3-10H,2H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMBDNIOCTYOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,5-dichlorobenzamido)-4-phenylthiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2459231.png)
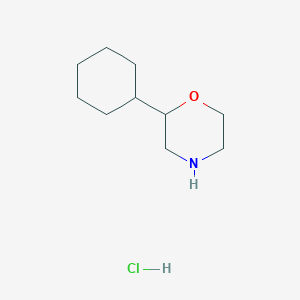
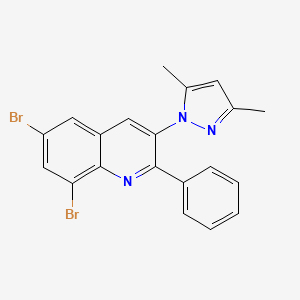
![(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2459237.png)
![5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2459238.png)
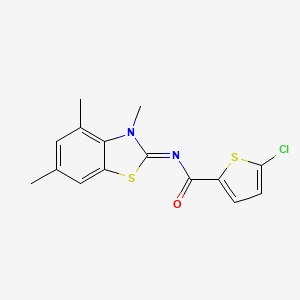

![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2459243.png)
![(E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2459245.png)
![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B2459247.png)
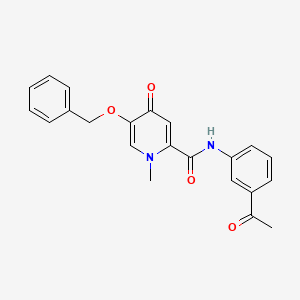
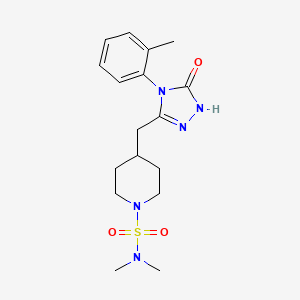
![2-(3-Chlorophenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2459253.png)
